

CCT251545 discovery and initial characterization

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Compound Focus: CCT251545

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Discovery and Initial Characterization

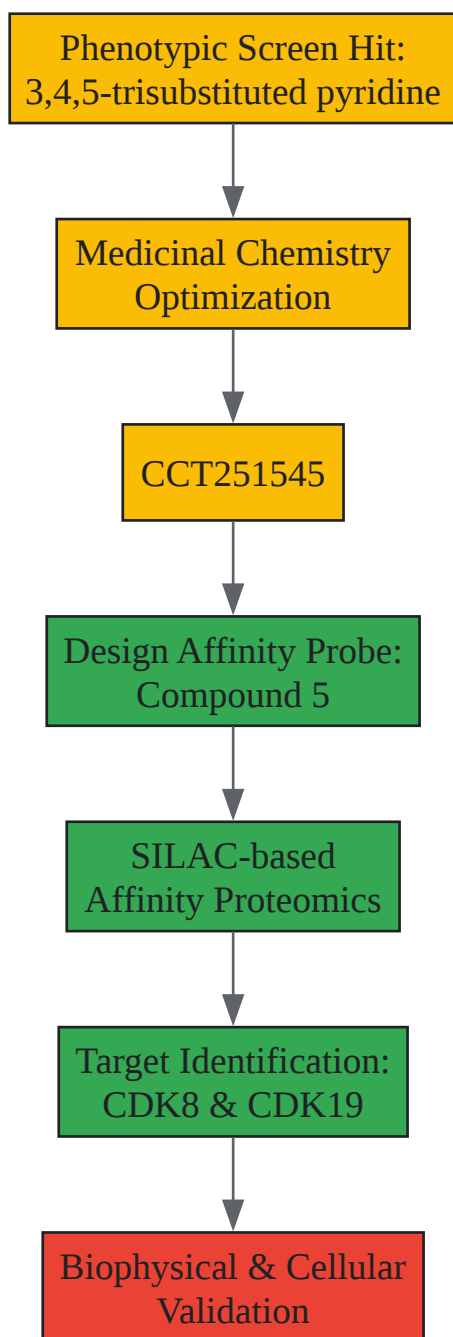
The journey of **CCT251545** began with a high-throughput cell-based reporter screen designed to identify inhibitors of the WNT signaling pathway, a key regulator in development and often dysregulated in cancer [1] [2]. The initial hit was a 3,4,5-trisubstituted pyridine, which was optimized through medicinal chemistry to yield **CCT251545** [1] [3].

- **Initial Cellular Activity:** In the original WNT pathway screen, **CCT251545** demonstrated potent activity with an **IC₅₀ of 5 nM** [2]. It potently inhibited reporter-based readouts in various human colorectal cancer cell lines [2].
- **Original Purpose:** It was initially characterized as an orally bioavailable WNT signaling inhibitor [2].

Target Identification as a CDK8/19 Probe

Using an unbiased chemical proteomics approach, the molecular targets of **CCT251545** were identified as the cyclin-dependent kinases **CDK8** and **CDK19**, which are part of the Mediator complex regulating transcription [1].

The following diagram illustrates the key experimental workflow used to identify and validate CDK8 and CDK19 as the cellular targets of **CCT251545**.



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*Workflow for the target identification of **CCT251545**.*

The key experiments that confirmed CDK8 and CDK19 as the high-affinity targets were:

- **SILAC-based Affinity Proteomics:** An immobilized analogue of **CCT251545** (Compound 5) was used to pull down binding proteins from cancer cell lysates. In competition experiments, the

unconjugated active analogue (Compound 4) displaced **CDK8 and CDK19** with the highest affinities ($K_d = 36 \text{ nM}$ and 102 nM , respectively), along with other Mediator complex components [1].

- **Correlation with Cellular Activity:** The binding affinity for CDK8 across a series of analogues showed a strong correlation ($R^2 = 0.83-0.85$) with their potency in the original WNT-reporter cell assays, indicating that CDK8/19 inhibition is the primary mechanism for the observed cellular activity [1].

Validation of CDK8/19 Engagement and Selectivity

Rigorous validation confirmed **CCT251545** as a selective chemical probe for CDK8 and CDK19.

Validation Method	Key Finding / Target	Affinity / Potency (IC_{50} or K_d)
Surface Plasmon Resonance (SPR)	Direct binding to CDK8/CycC complex	Confirmed direct binding [1]
Reporter Displacement Assay	CDK8/cyclin C	7 nM [3]
	CDK19/cyclin C	6 nM [3]
Cellular Thermal Shift Assay (CETSA)	Target engagement in SW620 cells	High-affinity engagement [1]
Biomarker Modulation in Cells	Reduction of pSTAT1 ^{Ser727}	9 nM [3]
Live-Cell Target Occupancy (BRET)	CDK8 & CDK19	$K_d(\text{app}) \leq 10 \text{ nM}$ [4] [3]

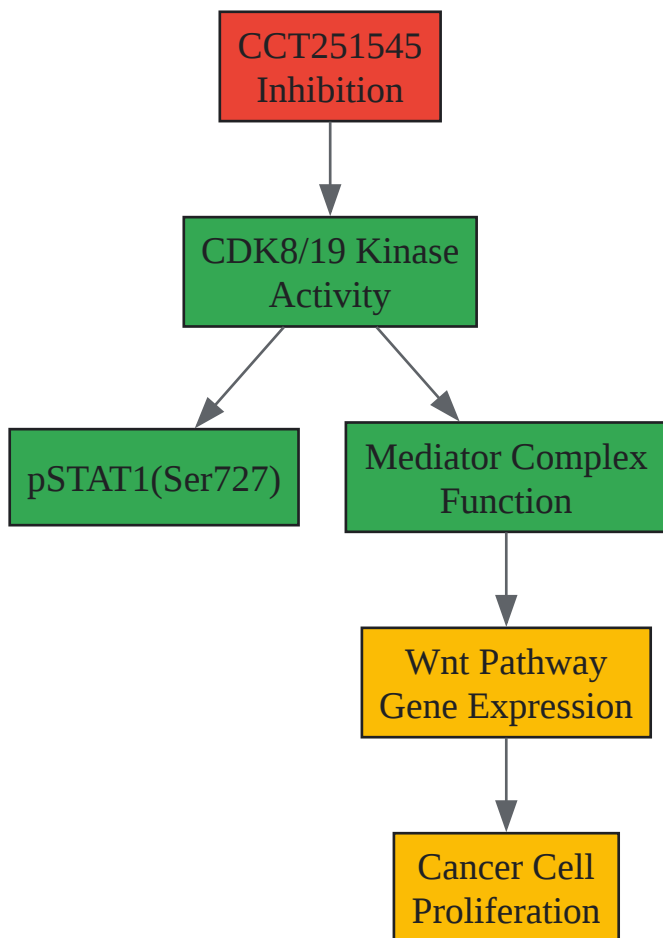
CCT251545 exhibits exceptional selectivity. Profiling against 293 kinases revealed it inhibits only CDK8 and CDK19 with high potency at $1 \mu\text{M}$ [3]. In live cells, it showed no collateral binding to any other CDKs with a potency below $1 \mu\text{M}$ [4] [3].

Mechanism of Action and Cellular Effects

CCT251545 is an ATP-competitive inhibitor that binds to CDK8 and CDK19 in a Type I binding mode, as revealed by X-ray crystallography (PDB ID: **5BNJ**) [1] [3]. This binding inhibits their kinase activity, leading to:

- **Altered Gene Expression:** **CCT251545** modulates the expression of WNT-pathway-regulated genes and genes controlled by STAT1, a known CDK8 substrate [1] [5].
- **Biomarker Reduction:** It reduces phosphorylation of STAT1 at Ser727, a direct biomarker of CDK8 kinase activity, both in cells and in vivo [1] [5] [3].
- **In Vivo Efficacy:** **CCT251545** has shown oral bioavailability and efficacy in reducing tumor growth in WNT-dependent xenograft models [3] [2].

The role of CDK8/19 inhibition in the Wnt pathway and its functional consequences can be summarized as follows:



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Mechanism of action of CCT251545.

Significance and Probe Utility

CCT251545 was developed into a well-characterized chemical probe to explore the biological roles and therapeutic potential of CDK8 and CDK19 [6]. Its high potency and selectivity make it superior to less selective tool compounds for attributing observed cellular effects specifically to CDK8/19 inhibition [7] [1].

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